molecular formula C9H12N2O4 B13624790 2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

Cat. No.: B13624790
M. Wt: 212.20 g/mol
InChI Key: LCNOPWIDKZTHKD-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is a derivative of ethan-1-ol, where the amino group is substituted at the second position, and the phenyl ring is substituted with a methoxy group at the second position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the methoxy group, affecting its reactivity and applications.

    2-Amino-2-(2-methoxy-4-chlorophenyl)ethan-1-ol:

Uniqueness

2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-2-(2-methoxy-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3

InChI Key

LCNOPWIDKZTHKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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